molecular formula C21H23NO6 B2698119 ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate CAS No. 1021134-47-3

ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate

Cat. No.: B2698119
CAS No.: 1021134-47-3
M. Wt: 385.416
InChI Key: LAWXITYBIDCDAM-UHFFFAOYSA-N
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Description

Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that combines a piperidine ring, a pyranone moiety, and an ester functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Pyranone Moiety: The pyranone ring can be synthesized through a condensation reaction involving a suitable aldehyde and a β-keto ester under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a halogenated precursor.

    Coupling with Piperidine: The piperidine ring is then coupled with the pyranone moiety through an esterification reaction, often using ethyl chloroformate or a similar reagent to form the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ester or benzyloxy groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases, including infections and cancers.

    Industry: The compound can be used in the production of specialty chemicals and materials, leveraging its unique structural features.

Mechanism of Action

The mechanism by which ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets:

    Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes such as signal transduction, metabolism, and gene expression.

    Pathways Involved: The compound may modulate pathways related to oxidative stress, apoptosis, and cell proliferation, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-piperidinecarboxylate: A simpler analog lacking the pyranone and benzyloxy groups.

    Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Similar in structure but with a different substitution pattern on the piperidine ring.

    Ethyl 1-(4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate: Lacks the benzyloxy group, making it less complex.

Uniqueness

Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 1-(4-oxo-5-phenylmethoxypyran-2-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-2-26-21(25)16-8-10-22(11-9-16)20(24)18-12-17(23)19(14-28-18)27-13-15-6-4-3-5-7-15/h3-7,12,14,16H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWXITYBIDCDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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